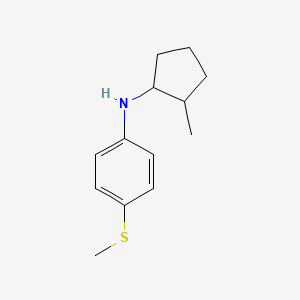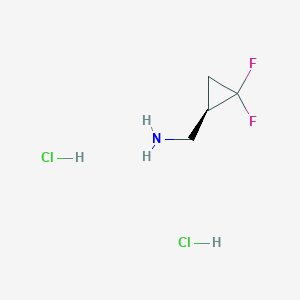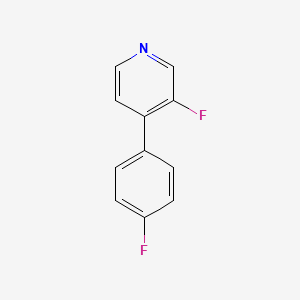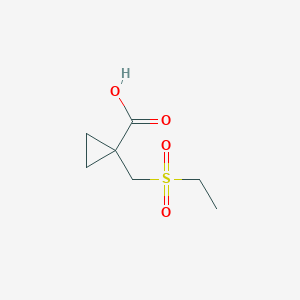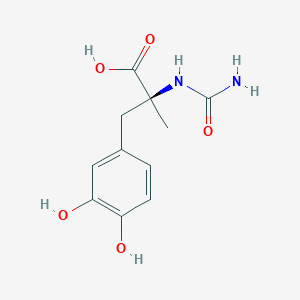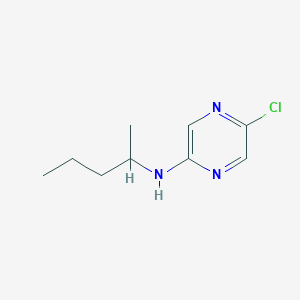
5-Chloro-N-(pentan-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(pentan-2-yl)pyrazin-2-amine is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a nitrogen-containing heterocyclic compound, which means it has a ring structure composed of nitrogen atoms. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 5-Chloro-N-(pentan-2-yl)pyrazin-2-amine involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the reaction of 2-chloropyrazine with an appropriate amine, such as pentan-2-amine, under controlled conditions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Chloro-N-(pentan-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-N-(pentan-2-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules for various chemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-N-(pentan-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Chloro-N-(pentan-2-yl)pyrazin-2-amine can be compared with other nitrogen-containing heterocyclic compounds, such as pyrrolopyrazines and pyrazolopyridines. These compounds share similar structural features but differ in their specific chemical properties and biological activities
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
5-chloro-N-pentan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H14ClN3/c1-3-4-7(2)13-9-6-11-8(10)5-12-9/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
ZHWNXGCYYOQOQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CN=C(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



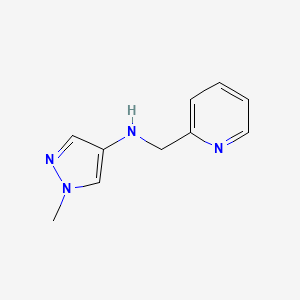
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)

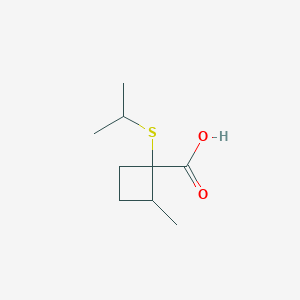
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13339634.png)

